molecular formula C11H13NO2 B1294689 4'-Allyloxyacetanilide CAS No. 6622-73-7

4'-Allyloxyacetanilide

Cat. No.: B1294689
CAS No.: 6622-73-7
M. Wt: 191.23 g/mol
InChI Key: UVGQOPZEALYXKP-UHFFFAOYSA-N
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Description

4'-Allyloxyacetanilide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGQOPZEALYXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216415
Record name Acetanilide, 4'-allyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-73-7
Record name N-[4-(2-Propen-1-yloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Allyloxyacetanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6622-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55077
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Record name Acetanilide, 4'-allyloxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-allyloxyacetanilide
Source European Chemicals Agency (ECHA)
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Record name 4'-ALLYLOXYACETANILIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9NI4B2O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Commercially available 4-acetamido phenol (1 molar equivalent), allyl bromide (1 molar equivalent) and potassium carbonate (1 molar equivalent) in butan-2-one were heated at reflux for 18 hours with stirring. The mixture was cooled, filtered and the solid residue washed with ether. The combined filtrates were evaporated and the solid residue was further purified by crystallisation from ethyl acetate-hexane to give 4-acetamido-1-allyloxy benzene as a colourless solid, m.p. 85°-86° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Acetamidophenol (383 g, 2.53 mole), allyl bromide (338 g, 2.79 mole), and anhydrous potassium carbonate (350 g, 2.53 mole) were added to acetone (2250 ml). Under intense stirring, the heterogeneous mixture was refluxed overnight. After cooling, the inorganic salts were filtered off and the filtrate concentrated under reduced pressure. The obtained solid was used for step 2 without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is microwave-assisted synthesis being explored for 4-allyloxyacetanilide?

A1: Traditional methods for synthesizing 4-allyloxyacetanilide and its subsequent Claisen rearrangement product, 4-acetamido-2-allylphenol, involve refluxing for extended periods, often exceeding 12 hours [, ]. Microwave-assisted organic synthesis (MOAS) offers a compelling alternative due to its ability to drastically reduce reaction times and potentially improve yields. The research highlights the successful application of microwave irradiation, achieving the Claisen Rearrangement in under 10 minutes compared to hours using conventional heating methods []. This significant acceleration is attributed to the efficient heating mechanism of microwaves, enabling rapid temperature increases and faster reaction kinetics.

Q2: What challenges have been encountered in optimizing the one-pot synthesis of 4-acetamido-2-allylphenol using microwave irradiation?

A2: While microwave irradiation successfully accelerates the individual steps of allylation and Claisen Rearrangement, achieving complete conversion to the desired 4-acetamido-2-allylphenol in a one-pot microwave synthesis has proven challenging []. The research indicates ongoing optimization efforts, focusing on:

  • Solvent Selection: Different solvents significantly impact the reaction outcome. For instance, DMF showed promise, while other solvents led to the formation of the allylated intermediate without subsequent rearrangement [].
  • Base Optimization: Potassium tert-butoxide was identified as a suitable base, and further research explores the impact of the counter ion on the reaction [].
  • Allyl Halide Choice: Optimization efforts also investigate the influence of different allyl halides on the reaction efficiency and selectivity [].

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